molecular formula C14H12N4O B047731 N-(1H-Benzotriazol-1-ylmethyl)benzamide CAS No. 111184-75-9

N-(1H-Benzotriazol-1-ylmethyl)benzamide

Cat. No. B047731
M. Wt: 252.27 g/mol
InChI Key: CDZWFIDNOCWJDS-UHFFFAOYSA-N
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Description

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a chemical compound with the empirical formula C14H12N4O . It has a molecular weight of 252.27 . This compound is used as a reactant for various chemical reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Molecular Structure Analysis

The SMILES string representation of “N-(1H-Benzotriazol-1-ylmethyl)benzamide” is O=C(NCn1nnc2ccccc12)c3ccccc3 . This represents the molecular structure of the compound. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is known to participate in several types of reactions. These include amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C (lit.) . Its molecular weight is 252.27, and its empirical formula is C14H12N4O .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Properties : N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown potential as antimicrobial and antiproliferative agents, making them valuable in developing new antiproliferative drugs (H. Kumar et al., 2012).

  • Treatment of Reentrant Arrhythmias : N-substituted-4-(1H-imidazol-1-yl)benzamides have been identified as a new class of selective agents for treating reentrant arrhythmias (T. K. Morgan et al., 1990).

  • Broad-spectrum Antimicrobial Activity : Certain N-benzimidazol-1-yl-methyl-benzamide derivatives exhibit significant antimicrobial activity against various bacteria and fungi, with specific compounds showing particularly effective activity (Ritchu Sethi et al., 2016).

  • Potential Antibacterial and Anti-inflammatory Properties : 1-(4-Phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, synthesized through a new method, has been identified as a promising antibacterial, anti-inflammatory, and sedative compound, with potential anticancer properties (Zhu Cheng-shui, 2012).

  • Catalysis Applications : Triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole can serve as a catalyst for various reactions, highlighting its versatility in organic synthesis (Huang Yang et al., 2016).

  • Synthesis of N-Substituted Amides : Lithiation of N-(benzotriazole-1-ylmethyl)benzamide with various electrophiles leads to diverse N-substituted amides, offering a pathway for synthesizing a wide range of compounds (A. Katritzky et al., 1994).

  • Corrosion Inhibition : Benzotriazole and its derivatives, including triazole and substituted benzotriazoles, effectively inhibit iron corrosion in aerated acidic media (K. Babić-Samardžija & N. Hackerman, 2005).

Safety And Hazards

The safety and hazards associated with “N-(1H-Benzotriazol-1-ylmethyl)benzamide” are represented by the GHS07 hazard symbol. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWFIDNOCWJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352416
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzotriazol-1-ylmethyl)benzamide

CAS RN

111184-75-9
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1H-Benzotriazol-1-ylmethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Neuschütz, JM Simone, T Thyrann… - Helvetica Chimica …, 2000 - Wiley Online Library
We report the synthesis of N‐benzyl‐N‐[(E)‐buta‐1,3‐dienyl]propanamide (6) and its corresponding O‐silyl‐substituted ketene N,O‐acetal 7 and their Diels‐Alder reaction. …
Number of citations: 15 onlinelibrary.wiley.com

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